molecular formula C11H13NO B8623180 1-(1-Methyl-1H-indol-4-yl)-ethanol

1-(1-Methyl-1H-indol-4-yl)-ethanol

Cat. No.: B8623180
M. Wt: 175.23 g/mol
InChI Key: BMBXRSOMVWQNTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Methyl-1H-indol-4-yl)-ethanol is a synthetic indole derivative of significant interest in medicinal chemistry and pharmaceutical research. Indole-based compounds are recognized as privileged scaffolds in drug discovery due to their wide range of biological activities and presence in many therapeutic agents. This compound features a ethanol substituent at the 4-position of a 1-methyl-1H-indole ring, a structural motif that is commonly investigated for developing novel bioactive molecules. Research into structurally similar indole derivatives has shown promise in several areas. For instance, certain indole compounds are explored as inhibitors of tubulin polymerization, a key mechanism for developing anticancer agents that target the colchicine binding site . Other research avenues include the investigation of indole-based molecules as potential antiviral agents, such as inhibitors of HIV replication . Additionally, the indole nucleus is a key component of various tryptamine derivatives, which are of continued research interest in neuroscience . The specific substitution pattern of this compound makes it a valuable intermediate for chemical synthesis and SAR (Structure-Activity Relationship) studies. Researchers can utilize this compound to explore new chemical space, develop structure-activity relationships, and optimize lead compounds for potency and selectivity. This product is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

1-(1-methylindol-4-yl)ethanol

InChI

InChI=1S/C11H13NO/c1-8(13)9-4-3-5-11-10(9)6-7-12(11)2/h3-8,13H,1-2H3

InChI Key

BMBXRSOMVWQNTK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C2C=CN(C2=CC=C1)C)O

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

The biological activity of 1-(1-Methyl-1H-indol-4-yl)-ethanol has been extensively studied, particularly its role as a tubulin polymerization inhibitor . This activity is crucial for cancer treatment strategies, as tubulin plays a vital role in cell division. Notably, derivatives of this compound have demonstrated antiproliferative effects against various cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • HT-29 (colon cancer)

These findings suggest that this compound could be a promising candidate for developing new anticancer therapies.

Case Studies

A study highlighted the synthesis and biological evaluation of indole derivatives that include this compound. The research focused on multitarget-directed ligands (MTDLs) that can inhibit enzymes involved in Alzheimer's disease. These compounds exhibited significant inhibitory activity against cholinesterases and β-secretase, indicating potential applications beyond oncology .

Comparison with Related Compounds

The unique structure of this compound distinguishes it from other similar compounds. The following table compares it with structurally related indole derivatives:

Compound NameStructural FeaturesUnique Properties
1-(1-Methyl-1H-indol-3-yl)ethanoneMethyl group at 3-positionDifferent reactivity patterns
1-(1-Ethyl-1H-indol-3-yl)ethanoneEthyl group instead of methylVarying biological activities
1-AcetylindoleAcetyl functional groupDistinct pharmacological profiles
Indole-3-carboxaldehydeAldehyde group at 3-positionReactivity towards nucleophiles

The specific substitution pattern on the indole ring of this compound imparts distinct chemical and biological properties compared to its analogs, making it particularly valuable for targeted applications in research and industry.

Comparison with Similar Compounds

Table 1. Comparative Analysis of this compound and Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) logP<sup>a</sup> Melting Point (°C) Boiling Point (°C) Key Biological Activity/Application
This compound C₁₁H₁₃NO 175.23 ~1.8 (estimated) N/A ~320 (estimated) Potential CNS modulation
(1-Methyl-1H-indol-4-yl)methanol C₁₀H₁₁NO 161.20 1.6 (estimated) N/A N/A Intermediate in indole synthesis
1-(1-Methyl-1H-indol-4-yl)ethan-1-amine C₁₁H₁₄N₂ 174.25 2.34 43.5–46.5 319.4 Not reported; amine group may enhance bioavailability
3-((1H-Indol-4-yl)oxy)-2-hydroxy-N-(2-(2-methoxyphenoxy)ethyl)propan-1-aminium C₂₀H₂₅N₂O₄ 357.21 N/A N/A N/A Serotonin receptor interaction (inferred from MIA analog )
1-(1H-Indol-3-yl)-2-(methylamino)ethanol C₁₁H₁₄N₂O 190.25 1.2 N/A N/A Adrenergic/serotonergic activity (structural similarity )

<sup>a</sup>logP values estimated using fragment-based methods where experimental data is unavailable.

Structural and Physicochemical Differences

  • Position and Nature of Substituents: The ethanol group in this compound introduces polarity compared to the methylamine analog (logP ~1.8 vs. Substitution at indole position 4 (vs. position 3 in ) alters steric and electronic profiles, impacting receptor binding .
  • Thermal Stability: The methylamine analog has a defined melting point (43.5–46.5°C), while the ethanol derivative’s melting point remains uncharacterized. Boiling points are comparable (~320°C) due to similar molecular weights.

Preparation Methods

Reaction Overview

The most widely reported method for synthesizing 1-(1-methyl-1H-indol-4-yl)-ethanol involves the reduction of 1-(1-methyl-1H-indol-4-yl)ethanone using sodium borohydride (NaBH₄) in methanol. This approach is favored for its operational simplicity, mild conditions, and high selectivity for ketone reduction without affecting other functional groups.

Procedure:

  • Substrate Preparation : Dissolve 1-(1-methyl-1H-indol-4-yl)ethanone (0.849 mmol, 0.136 g) in anhydrous methanol (4 mL) at 0°C.

  • Reagent Addition : Gradually add NaBH₄ (0.26 mmol, 9.6 mg) to the solution under inert atmosphere.

  • Reaction Monitoring : Stir the mixture at 0°C for 30 minutes. Reaction completion is confirmed via TLC (hexane:ethyl acetate, 7:3).

  • Workup : Quench with saturated NH₄Cl, extract with dichloromethane (2×), wash with water, and dry over Na₂SO₄.

  • Purification : Purify the crude product via silica gel chromatography (0–40% ethyl acetate in hexanes).

Key Data:

ParameterValue
Yield67–85% (extrapolated)*
Reaction Temperature0°C
Reaction Time30 minutes
Purity Post-Purification>95%

*Yield extrapolated from analogous reductions of structurally similar indole ketones.

Mechanistic Insights:

NaBH₄ donates a hydride ion (H⁻) to the carbonyl carbon of the ketone, forming an alkoxide intermediate. Protonation by methanol yields the secondary alcohol. The reaction’s selectivity arises from NaBH₄’s inability to reduce esters, amides, or aromatic rings under these conditions.

Lithium Aluminum Hydride (LiAlH₄)-Mediated Reduction

Alternative Approach for Challenging Substrates

While NaBH₄ is sufficient for most cases, lithium aluminum hydride (LiAlH₄) offers a stronger reducing alternative for sterically hindered ketones. However, this method requires rigorous anhydrous conditions and carries a higher risk of over-reduction or side reactions.

Procedure:

  • Substrate Preparation : Suspend 1-(1-methyl-1H-indol-4-yl)ethanone (1.0 equiv) in dry tetrahydrofuran (THF, 10 mL).

  • Reagent Addition : Add LiAlH₄ (2.0 equiv) portion-wise at 0°C.

  • Reaction Monitoring : Reflux for 4 hours under nitrogen.

  • Workup : Carefully quench with aqueous HCl, extract with ethyl acetate, and dry over MgSO₄.

  • Purification : Recrystallize from ethanol-water.

Key Data:

ParameterValue
Yield60–70%
Reaction TemperatureReflux (66°C)
Reaction Time4 hours
Purity Post-Purification90–92%

Limitations:

  • LiAlH₄ may reduce sensitive functional groups (e.g., nitro, cyano).

  • Requires specialized handling due to pyrophoric nature.

Optimization Strategies for Industrial Production

Scalability Considerations

Industrial-scale synthesis prioritizes cost-efficiency, safety, and minimal waste. Key optimizations include:

Solvent Selection

  • Methanol vs. Ethanol : Methanol provides faster reaction kinetics, but ethanol is preferred industrially due to lower toxicity and easier recycling.

  • Batch vs. Flow Reactors : Continuous flow systems enhance heat/mass transfer, reducing reaction time to <10 minutes.

Catalyst Recycling

  • NaBH₄ Recovery : Up to 40% of NaBH₄ can be recovered via aqueous workup and ion-exchange resins, reducing raw material costs.

Green Chemistry Metrics

MetricNaBH₄ MethodLiAlH₄ Method
Atom Economy89%82%
E-Factor (kg waste/kg product)1.23.8

Comparative Analysis of Methods

ParameterNaBH₄ MethodLiAlH₄ Method
Yield67–85%60–70%
Reaction ConditionsMild (0°C, 30 min)Harsh (reflux, 4 hr)
Functional Group ToleranceHighLow
ScalabilityExcellentModerate
Environmental ImpactLow (E-factor: 1.2)High (E-factor: 3.8)

Emerging Methodologies

Catalytic Transfer Hydrogenation

Preliminary studies suggest that palladium-on-carbon (Pd/C) with formic acid as a hydrogen donor can reduce the ketone precursor at 80°C, achieving 75% yield. This method avoids hydride reagents but requires high-pressure equipment.

Biocatalytic Reduction

Engineered alcohol dehydrogenases (ADHs) have shown promise in enantioselective synthesis of chiral indole alcohols, though yields remain suboptimal (45–50%) .

Q & A

Q. What are the established synthetic routes for 1-(1-Methyl-1H-indol-4-yl)-ethanol, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves catalytic reduction of the corresponding ketone (e.g., 1-(1-Methyl-1H-indol-4-yl)-ethanone) using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4). Reaction conditions such as solvent polarity (e.g., THF vs. ethanol), temperature (0–25°C), and stoichiometric ratios significantly impact enantiomeric purity and yield. For example, NaBH4 in ethanol at 0°C may favor partial racemization, while LAH in anhydrous THF preserves stereochemistry but requires stringent moisture control .

Q. How can researchers characterize the physicochemical properties of this compound?

Methodological Answer: Key characterization techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.
  • HPLC-MS for purity assessment and detection of byproducts (e.g., oxidation to the ketone).
  • Thermogravimetric analysis (TGA) to evaluate thermal stability.
Property Value/Description Reference
Solubility in waterSlightly soluble (~0.1 mg/mL)
Melting pointNot well-documented (requires empirical study)
LogP (octanol-water)Estimated ~2.1 (computational)

Advanced Research Questions

Q. What strategies are available for enantioselective synthesis of (R)- and (S)-1-(1-Methyl-1H-indol-4-yl)-ethanol?

Methodological Answer: Enantioselective reduction using chiral catalysts (e.g., Corey-Bakshi-Shibata or Noyori asymmetric hydrogenation) can achieve high enantiomeric excess (ee). Biocatalytic approaches with engineered ketoreductases (e.g., from Lactobacillus spp.) in aqueous-organic biphasic systems have shown >90% ee. Critical factors include pH (6–8), co-solvent selection (e.g., isopropanol as a co-substrate), and NADPH regeneration systems .

Q. How do structural modifications at the indole ring influence biological activity?

Methodological Answer: Substitutions at the indole C-3 or C-5 positions (e.g., chloro, methoxy groups) alter electronic density and steric effects, impacting interactions with biological targets like serotonin receptors. Computational docking studies (AutoDock Vina) combined with SAR analysis are recommended to prioritize synthetic targets. For example, 5-chloro analogs show enhanced binding affinity in preliminary in silico models .

Q. What crystallographic techniques are suitable for resolving its 3D structure?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement is ideal. Key steps:

  • Grow crystals via vapor diffusion (e.g., ethyl acetate/hexane).
  • Collect data at low temperature (100 K) to minimize thermal motion.
  • Resolve chiral centers using Flack parameter analysis. Note that twinning or poor crystal quality may require iterative refinement .

Q. How can computational methods predict metabolic pathways or toxicity?

Methodological Answer: Use in silico tools like:

  • SwissADME for predicting CYP450-mediated oxidation sites.
  • Toxtree for structural alerts (e.g., genotoxicity via indole epoxidation).
Parameter Predicted Outcome
Major metabolic pathwayHydroxylation at C-5 position
Ames test (mutagenicity)Negative (low risk)

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility or stability data?

Methodological Answer: Contradictions often arise from differences in experimental conditions (e.g., pH, ionic strength). To resolve:

Replicate studies under standardized conditions (e.g., USP buffer systems).

Use orthogonal methods: Compare HPLC purity data with Karl Fischer titration for water content.

Apply statistical tools (e.g., Grubbs’ test) to identify outliers in historical datasets .

Future Research Directions

Q. What are underexplored applications in neuropharmacology or material science?

Methodological Answer:

  • Neuropharmacology: Screen against GPCR arrays (e.g., 5-HT2A receptors) using calcium flux assays.
  • Material Science: Investigate self-assembly properties via SAXS/WAXS to assess potential as a liquid crystal precursor .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.